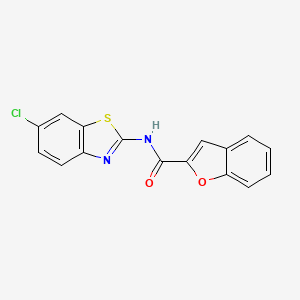![molecular formula C18H19ClN2O3 B5741388 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide, also known as 4-CN-BINACA-ADB, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. The compound has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves its binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB produces a range of biochemical and physiological effects in vivo. These include analgesia, sedation, hypothermia, and alterations in motor function. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, the compound's high potency and potential for abuse also pose a risk for researchers, and caution should be exercised when handling and administering the compound.
Direcciones Futuras
There are several areas of future research that could further our understanding of the potential therapeutic applications of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB. These include:
1. Investigating the compound's effects on different types of pain, such as neuropathic pain and inflammatory pain.
2. Studying the compound's effects on cognitive function and memory.
3. Examining the compound's potential as a treatment for addiction and substance abuse disorders.
4. Investigating the compound's effects on immune function and inflammation.
5. Exploring the potential of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB as a therapeutic agent for various neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
In conclusion, N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors. The compound has shown promise as a potential therapeutic agent for various conditions such as chronic pain, anxiety, and inflammation. However, caution should be exercised when handling and administering the compound due to its high potency and potential for abuse. Further research is needed to fully understand the compound's potential therapeutic applications and limitations.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1H-indazole-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB has been extensively studied in vitro and in vivo for its potential therapeutic applications. Its potent agonist activity at the CB1 and CB2 receptors makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLBCZPBUSOXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)


![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)

![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)

![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)